molecular formula C6H11NO2 B1283414 5-Ethylmorpholin-3-one CAS No. 77605-88-0

5-Ethylmorpholin-3-one

Cat. No. B1283414
CAS RN: 77605-88-0
M. Wt: 129.16 g/mol
InChI Key: CXYFOAYSBFEKMT-UHFFFAOYSA-N
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Description

5-Ethylmorpholin-3-one is not directly mentioned in the provided papers, but related compounds and their synthesis methods are discussed. For instance, the synthesis of block copolymers with poly[3-methylmorpholine-2,5-dione] (PMMD) and poly[ethylene glycol] (PEG) blocks is described, which involves ring-opening polymerization . Another study details the synthesis of a chiral intermediate for Mevinolin and Compactin, which is a different compound but also involves ring-opening reactions . Additionally, the synthesis of various morpholine and pyrazole derivatives is reported, which could be relevant to understanding the chemical behavior of 5-Ethylmorpholin-3-one .

Synthesis Analysis

The synthesis of related compounds involves several techniques such as ring-opening polymerization , regiospecific ring opening , and cyclization reactions . For example, the synthesis of PMMD-PEG-PMMD block copolymers is achieved by initiating the polymerization with amino-terminated PEG . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate involves treatment with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods could potentially be adapted for the synthesis of 5-Ethylmorpholin-3-one.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often determined using techniques such as X-ray diffraction . For instance, the crystal structure of a pyrazole derivative was analyzed, revealing its monoclinic space group and other crystallographic parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives are diverse. For example, the electrochemical behavior of 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one and its metal complexes was investigated using cyclic voltammetry . Other reactions include diazotization and coupling to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These studies provide insights into the reactivity of nitrogen-containing heterocycles, which could be relevant to the chemical reactions of 5-Ethylmorpholin-3-one.

Physical and Chemical Properties Analysis

The physical properties such as the glass transition temperature of PMMD-PEG-PMMD block copolymers were found to decrease with an increase in the PEG block . The crystallographic study of a pyrazole derivative provides its density and other physical parameters . These properties are important for predicting the behavior of compounds under different conditions and for their practical applications. The chemical properties, such as stability and reactivity, are inferred from synthesis methods and chemical reactions .

Scientific Research Applications

  • Specific Scientific Field : Neurology and Radiopharmaceutical Sciences .
  • Summary of the Application : 5-Ethylmorpholin-3-one derivatives are used as a novel scaffold for imaging Monoacylglycerol lipase (MAGL) via positron emission tomography (PET) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .
  • Methods of Application or Experimental Procedures : Structural optimization was conducted and eleven novel MAGL inhibitors were designed and synthesized . The compound 7, a 5-Ethylmorpholin-3-one derivative, was identified as a potential MAGL PET tracer candidate . It was synthesized via direct 11CO2 fixation method .
  • Results or Outcomes : The compound 7 successfully mapped MAGL distribution patterns on rodent brains in in vitro autoradiography .

Safety And Hazards

5-Ethylmorpholin-3-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-ethylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYFOAYSBFEKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569240
Record name 5-Ethylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylmorpholin-3-one

CAS RN

77605-88-0
Record name 5-Ethylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the crude intermediate 4-methyl-5-ethyl-tetrahydro-1,4-oxazine-3-one was prepared in a manner similar to that described in Example I by reacting the sodium salt of 2-amino-butan-1-ol (from 240 g of the amino alcohol and 62 grams of sodium) in 2500 ml of tetrahydrofuran with 338 g of ethyl chloroacetate following alcohol and 62 grams of sodium) in 2500 ml evaporation of the reaction solvent, the crude product was taken up in chloroform and washed with water. After drying the organic solution and removal of the solvent, recrystallization of the crude product from isopropyl ether/ethyl acetate yielded 151 grams of 5-ethyl-tetrahydro-1,4-oxazin-3-one, m.p. 70°-73°. Absence of carbonyl absorption bands in the infrared in the lactone region and the presence of a strong band at 6.10μ confirmed lactam rather than lactone cyclisation. Other major IR bands: 3.42, 3.52, 6.7, 6.8, 7.0, 7.2, 7.5, 7.8, 8.0, 8.7, 8.9, 8.98, 9.2, 9.5, 10.1, 10.5, 10.9, 11.8, 12.4 and 13.8μ NMR(CDCl3,δ): 2.95, singlet, NCH3 ; 3.2, multiplet, N-CH(CH2CH3); 1.75, quintet, CH2 (CH3); 0.93 triplet, CH3 (CH2); 3.78 and 3.84, AB pair, CH2O; 4.07 singlet, CH2CO.
Quantity
2500 mL
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240 g
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62 g
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338 g
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alcohol
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